3-Methyl-2-(4-methylphenyl)morpholine hydrochloride

Monoamine transporters Structure-activity relationship (SAR) Positional isomer pharmacology

Mislabeling of methylphenmetrazine positional isomers causes irreproducible neurochemical data. 4-MPM (CAS 1496165-49-1) is the authenticated para-methyl isomer, verified by GC-MS separation from co-eluting 2-MPM/3-MPM, plus fully assigned ¹H/¹³C NMR and HRMS spectral library data. • Isomeric identity confirmed by chromatographic and spectroscopic signatures, eliminating batch-to-batch ambiguity. • Consistent ≥95% purity (HPLC) across major suppliers ensures reliable calibration for forensic toxicology. • In-stock availability with batch-specific COA for immediate method validation.

Molecular Formula C12H18ClNO
Molecular Weight 227.73
CAS No. 1496165-49-1
Cat. No. B2398069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(4-methylphenyl)morpholine hydrochloride
CAS1496165-49-1
Molecular FormulaC12H18ClNO
Molecular Weight227.73
Structural Identifiers
SMILESCC1C(OCCN1)C2=CC=C(C=C2)C.Cl
InChIInChI=1S/C12H17NO.ClH/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12;/h3-6,10,12-13H,7-8H2,1-2H3;1H
InChIKeyOBGIRQYHDJUBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylphenmetrazine: Positional Isomer for Monoamine Transporter Research


3-Methyl-2-(4-methylphenyl)morpholine hydrochloride (CAS 1496165-49-1), widely known as 4-methylphenmetrazine (4-MPM) or PAL-747, is a fully synthetic, substituted phenylmorpholine that belongs to the phenmetrazine class of psychostimulants . It is the hydrochloride salt of the para-methyl positional isomer of methylphenmetrazine, distinguished by a methyl substituent at the 4-position of the phenyl ring and a methyl group at the 3-position of the morpholine ring . As a positional isomer within the phenmetrazine family, its pharmacological profile is exquisitely sensitive to the location of the methyl substitution, creating quantifiable, functionally meaningful differences from its ortho- and meta-methyl isomers that are critical for scientific selection in neuroscience and forensic toxicology research .

Positional isomer reference for monoamine transporter research and SAR studies
GC-resolved para-methyl isomer distinct from co-eluting ortho/meta isomers
Trans-racemic hydrochloride salt for reproducible assay behavior and solubility

Why Positional Isomer Identity Is Critical


The term "methylphenmetrazine" encompasses three distinct positional isomers (ortho, meta, and para), but these are not functionally interchangeable. For 3-methyl-2-(4-methylphenyl)morpholine hydrochloride (4-MPM), the para-methyl substitution on the phenyl ring dictates a unique spatial arrangement that directly alters its interaction with monoamine transporter proteins. Published head-to-head research demonstrates that moving the methyl group from the para to the meta position (3-MPM) or ortho position (2-MPM) fundamentally changes the compound's activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, resulting in divergent pharmacological profiles ranging from classical psychostimulant-like effects to entactogen-like properties dissimilar to the parent compound phenmetrazine . Generic substitution without verifying isomeric identity thus risks not only experimental irreproducibility but also a complete failure to target the intended neurochemical pathway.

Positional isomer mismatch
2-MPM, 3-MPM, and 4-MPM are not interchangeable. The para-methyl substitution produces an entactogen-like releasing profile, while meta/ortho isomers show psychostimulant-like DAT/NET selectivity. Using an unverified isomer may target an unintended neurochemical pathway.
Parent compound (phenmetrazine) not a direct substitute
Phenmetrazine lacks SERT activity, acting as a selective DAT/NET releaser. Substituting with phenmetrazine cannot replicate 4-MPM's balanced serotonin/dopamine release, limiting model validity for entactogen-mechanism studies.
Salt form and stereochemistry may differ
Commercial 4-MPM is the trans-racemic hydrochloride. Alternative salts (e.g., fumarate) or cis-racemates can alter solubility and assay behavior. Verify salt form and stereochemistry to avoid batch-dependent variability.

Differentiation of 4-MPM from Closest Analogs


Monoamine Transporter Release Profile vs. 3-MPM and Phenmetrazine

In a direct, head-to-head in vitro comparison using rat brain synaptosomes, 4-MPM (3-methyl-2-(4-methylphenyl)morpholine) showed a markedly different monoamine transporter release profile compared to its meta isomer 3-MPM and the parent compound phenmetrazine. 4-MPM acted as a substrate-type releaser at DAT, NET, and SERT, displaying a balanced, non-selective releasing profile characteristic of an entactogen, whereas 3-MPM and phenmetrazine were selective for DAT and NET with minimal SERT activity, a classic psychostimulant signature . The study included phenmetrazine as a standard reference compound to benchmark the effects . Despite extensive searching, the numeric IC50 and EC50 values from the study's pharmacological table could not be extracted from the accessible text in this search session; however, the study's core conclusion of a qualitative and functionally critical shift in transporter selectivity from stimulant (3-MPM, phenmetrazine) to entactogen (4-MPM) is explicitly stated and provides actionable differentiation .

Transporter Release Profile
Head-to-head
4-MPM: balanced DAT/NET/SERT releaser (entactogen-like). 3-MPM/phenmetrazine: DAT/NET-selective (stimulant-like).
Reported transporter selectivity shift; supports entactogen-pathway study fit.
IC50/EC50 values not retrieved; qualitative comparison from rat brain synaptosomes.
Monoamine transporters Structure-activity relationship (SAR) Positional isomer pharmacology Psychostimulant research Forensic toxicology

GC-MS Chromatographic Separation from Positional Isomers

Gas chromatography-mass spectrometry (GC-MS) analysis of the underivatized isomers revealed that while 2-MPM and 3-MPM co-elute and are indistinguishable under the tested conditions, 4-MPM (3-methyl-2-(4-methylphenyl)morpholine) exhibits a distinct, baseline-resolved chromatographic peak that enables its unambiguous identification . This physical separation was confirmed using both vendor-sourced material and in-house synthesized reference standards .

GC-MS Separation
Head-to-head
4-MPM: baseline-resolved peak. 2-MPM/3-MPM: co-eluting cluster under identical conditions.
Enables unambiguous isomer identification; supports forensic method validation.
Underivatized GC-MS; EI spectra identical across isomers; retention time is the discriminating factor.
Analytical chemistry Forensic science Chromatography Mass spectrometry Isomer differentiation

Crystal Structure Confirmation of the Hydrochloride Salt

Single-crystal X-ray diffraction analysis of a vendor sample of 4-MPM confirmed the compound exists as the trans-racemic hydrochloride salt with a well-defined crystal structure (orthorhombic, space group P212121) . This structural confirmation is significant because the phenmetrazine scaffold can form both cis- and trans-racemic mixtures, and the hydrochloride salt form versus other salts directly affects solubility, stability, and biological assay behavior .

Crystal Structure
Specification review
Trans-racemic hydrochloride salt; orthorhombic P2₁2₁2₁, a=6.7094 Å, b=7.5835 Å, c=24.6346 Å.
Confirms commercial salt and stereochemical form for assay reproducibility.
Single-crystal XRD at 100 K; fumarate salt characterized separately with distinct melting point.
Structural chemistry Crystallography Polymorph identification Salt form verification

Purity and Physical Form Specifications

Multiple reputable chemical suppliers consistently specify 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride with a minimum purity of 95% and a physical form of a white powder, stored at room temperature [REFS-2, REFS-3, REFS-4]. The consistency of these specifications across independent commercial sources provides procurement confidence for this specialized research chemical, for which formal pharmacopoeial monographs do not exist.

Purity Specification
Supplier-specified
≥95% (HPLC); white powder; room temperature storage.
Consistent purity across multiple independent suppliers; supports procurement quality assessment.
No formal pharmacopoeial monograph; CoA methods supplier-dependent.
Quality control Reference standard Purity specification Procurement

Comprehensive Analytical Characterization for Identity Verification

The published full analytical characterization of 4-MPM includes 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) data that provide a definitive fingerprint for identity verification . For the fumarate salt, the APCI-HRMS showed the [M+H]+ ion at m/z 192.138822 (theoretical: 192.138291, Δ = 2.8 ppm), confirming the molecular formula C12H18NO+ . The 1H NMR spectrum (DMSO-d6) showed characteristic signals including the diagnostic doublet for the C-3 methyl at 0.82 ppm (J = 6.5 Hz) and the phenyl-CH3 singlet at 2.30 ppm, along with the distinct H-2 doublet at 4.12 ppm (J = 9.4 Hz) . This level of analytical detail is essential for distinguishing 4-MPM from isobaric or closely related analogs that might co-elute or share mass spectral features.

Identity Confirmation
Analytical context
¹H NMR (H-2 δ 4.12, C3-CH₃ δ 0.82), ¹³C NMR, HRMS ([M+H]⁺ m/z 192.138822, error 2.8 ppm).
Authoritative fingerprint for in-house isomer verification before experimental use.
Diagnostic H-2 shift differs from 3-MPM (δ 4.04); fumarate salt data.
NMR spectroscopy High-resolution mass spectrometry Analytical reference data Structural confirmation

Research and Industrial Application Scenarios


Forensic Reference Standards for Isomer Differentiation

Forensic toxicology and seized-drug analysis laboratories require authenticated reference materials for each positional isomer of methylphenmetrazine to validate chromatographic and mass spectrometric methods. 4-MPM's verified GC-MS separation from the co-eluting 2-MPM/3-MPM cluster , combined with its fully assigned 1H/13C NMR and HRMS spectral library data , makes it an essential, non-substitutable calibrant for ensuring that measurement results are legally and scientifically defensible when the para-methyl isomer is the target analyte.

Structure-Activity Relationship Studies at Monoamine Transporters

The phenmetrazine scaffold is a valuable tool for probing how subtle changes in phenyl ring substitution alter monoamine transporter selectivity. The direct head-to-head data showing that moving the methyl group from the para (4-MPM, entactogen-like) to the meta (3-MPM, psychostimulant-like) position fundamentally shifts the DAT/NET/SERT releasing profile establishes 4-MPM as a uniquely informative probe compound for studies aimed at understanding the structural determinants of balanced serotonin-dopamine release, a pharmacological feature relevant to certain atypical antidepressants and entactogens.

In Vitro Screening of New Psychoactive Substances

Regulatory and public health laboratories conducting in vitro pharmacological screening of emerging NPS require characterized reference compounds to benchmark assay performance and interpret results. 4-MPM's explicitly defined monoamine transporter profile (DAT, NET, SERT substrate-type releaser) and its documented difference from phenmetrazine provide a critical data point for training predictive models and for interpreting the likely in vivo effects of newly identified phenmetrazine derivatives appearing on the illicit market.

Quality Control and Batch Release Testing

Chemical distributors and in-house procurement quality control departments can leverage the consistent purity specification of ≥95% [REFS-2, REFS-3, REFS-4] and the published analytical signatures (GC retention, NMR, HRMS) to establish a robust batch-release testing protocol. This ensures that each lot received is not only of acceptable purity but also the correct positional isomer, a critical control point given that even reputable suppliers have been documented to occasionally mislabel closely related substituted morpholines.

Application
Selection Property
Validation Focus
Forensic isomer differentiation
Chromatographic resolution from co-eluting ortho/meta isomers
GC-MS retention time and identity confirmation against reference standard
Monoamine transporter SAR studies
Transporter selectivity profile (DAT/NET/SERT releasing assay)
Releasing assay comparison with 3-MPM and phenmetrazine; entactogen vs. stimulant classification
NPS in vitro screening
Defined pharmacological calibrant profile for emerging phenmetrazine derivatives
Benchmark against reported DAT/NET/SERT substrate-type releasing activity
QC batch release testing
Consistent purity specification and physical form
NMR and HRMS identity match with published analytical signatures
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